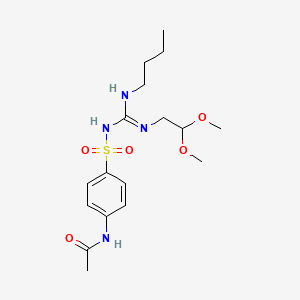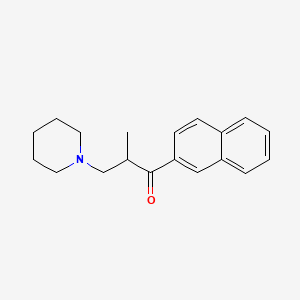
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of ketones. It features a naphthalene ring, a piperidine ring, and a propanone group, making it a molecule of interest in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: Introduction of the propanone group to the naphthalene ring.
Reductive Amination: Formation of the piperidine ring through the reduction of an imine intermediate.
Industrial Production Methods
Industrial production methods would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be optimized for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The aromatic naphthalene ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may have applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets. The naphthalene and piperidine rings may interact with enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-pyrrolidinyl)-: Similar structure with a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-morpholinyl)-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may confer unique chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of reactivity, stability, and pharmacological effects.
Propiedades
Número CAS |
72637-30-0 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H23NO/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3 |
Clave InChI |
LXVDVJZMLNKYOG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)

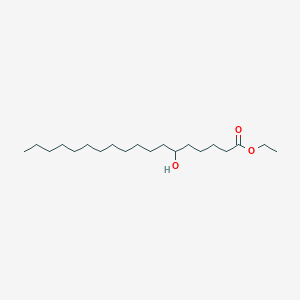
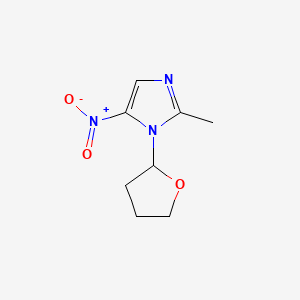
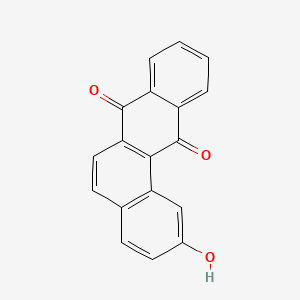

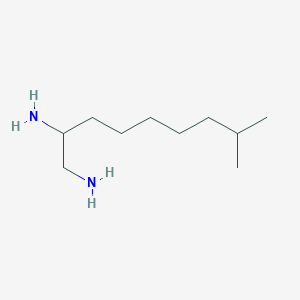

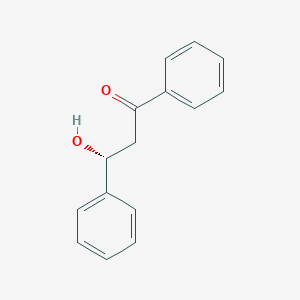
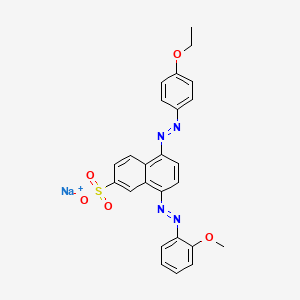
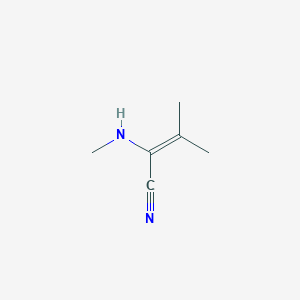
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
